3-Methyl-1-(7-pentyl-9H-fluoren-2-YL)hexan-1-one
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Overview
Description
3-Methyl-1-(7-pentyl-9H-fluoren-2-yl)hexan-1-one is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene moiety, which is a tricyclic structure composed of two benzene rings fused to a central cyclopentane ring. This compound is characterized by the presence of a methyl group at the third position, a pentyl group at the seventh position, and a hexanone chain at the first position of the fluorene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(7-pentyl-9H-fluoren-2-yl)hexan-1-one typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with fluorene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(7-pentyl-9H-fluoren-2-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-1-(7-pentyl-9H-fluoren-2-yl)hexan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(7-pentyl-9H-fluoren-2-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound with a similar tricyclic structure but without the additional substituents.
9H-Fluoren-2-yl derivatives: Compounds with different substituents at the second position of the fluorene ring.
Pentyl-substituted fluorenes: Compounds with a pentyl group at various positions on the fluorene structure.
Uniqueness
3-Methyl-1-(7-pentyl-9H-fluoren-2-yl)hexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
61314-30-5 |
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Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-methyl-1-(7-pentyl-9H-fluoren-2-yl)hexan-1-one |
InChI |
InChI=1S/C25H32O/c1-4-6-7-9-19-10-12-23-21(15-19)17-22-16-20(11-13-24(22)23)25(26)14-18(3)8-5-2/h10-13,15-16,18H,4-9,14,17H2,1-3H3 |
InChI Key |
FSKRHNFYGLUKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CC(C)CCC |
Origin of Product |
United States |
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